molecular formula C14H15N3O6 B2817635 dimethyl 1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 895641-56-2

dimethyl 1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B2817635
CAS No.: 895641-56-2
M. Wt: 321.289
InChI Key: RJDGHUTZZZURBM-UHFFFAOYSA-N
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Description

The compound “dimethyl 1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a five-membered ring structure containing two nitrogen atoms and three carbon atoms. Attached to this ring are two carboxylate groups (COO-) which have been esterified with methyl groups (CH3). The triazole ring is also substituted with a 3,5-dimethoxyphenyl group, which is a benzene ring with two methoxy (OCH3) groups at the 3 and 5 positions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, the esterified carboxylate groups, and the 3,5-dimethoxyphenyl group. The presence of these functional groups would likely confer specific chemical properties to the molecule, such as its reactivity, polarity, and potential for forming hydrogen bonds .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The ester groups could undergo hydrolysis under acidic or basic conditions to yield carboxylic acids and alcohols. The triazole ring might participate in various reactions depending on the conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ester groups might increase its solubility in organic solvents, while the aromatic ring might contribute to its stability .

Scientific Research Applications

Synthesis and Chemical Properties

Dimethyl 1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate and its derivatives have been extensively studied for their synthesis and chemical properties. For instance, a novel methodology for the synthesis of dimethyl 4,5-dihydro-5-aryl-[1,2,4]triazolo[1,5-a]pyrimidine-6,7-dicarboxylates has been reported, highlighting the use of silica sodium carbonate as a solid base catalyst. This approach demonstrates a mild, convenient, and environmentally benign procedure for generating triazolopyrimidinedicarboxylates (Karami, Farahi, & Banaki, 2015). Additionally, derivatives of 1,2,4-triazole, such as those obtained by oxidation of 3,5-dimethyl-1,2,4-triazole, have been synthesized, revealing the chemical versatility of triazole derivatives in generating a variety of functional compounds (Vereshchagina & Lopyrev, 1970).

Biological Activity and Applications

The synthesized compounds from this compound derivatives have been explored for their biological activities. Some studies focused on the anti-inflammatory properties of triazole derivatives. For example, new 1-acylderivatives of triazoles exhibited significant anti-inflammatory activity, illustrating the potential therapeutic applications of these compounds in treating inflammation (Labanauskas et al., 2001). Moreover, derivatives of dimethyl N-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate have shown inhibition properties against xanthine oxidase, suggesting their utility in developing novel inhibitors for conditions related to oxidative stress (Yagiz et al., 2021).

Heterocyclic Synthesis

The compound and its derivatives have also been utilized in heterocyclic synthesis, demonstrating the compound's role in creating diverse heterocyclic structures. For instance, the synthesis of 1,4-disubstituted-1,2,3-triazole derivatives has been achieved through 1,3-dipolar cycloaddition, highlighting the compound's utility in constructing complex heterocyclic frameworks (Zhou Zhi-ming, 2010).

Antiviral and Cytotoxic Evaluation

The exploration of the antiviral and cytotoxic properties of triazole derivatives has been a significant area of research. Although some studies have not found significant antiviral activity in certain triazole phosphonate analogues, the comprehensive evaluation of these compounds contributes to the broader understanding of their biological potential (Bankowska et al., 2014).

Future Directions

The study of triazole derivatives is a vibrant field in medicinal chemistry due to their diverse biological activities. Future research could explore the potential biological activities of this compound, optimize its synthesis, and investigate its mechanism of action .

Properties

IUPAC Name

dimethyl 1-(3,5-dimethoxyphenyl)triazole-4,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O6/c1-20-9-5-8(6-10(7-9)21-2)17-12(14(19)23-4)11(15-16-17)13(18)22-3/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJDGHUTZZZURBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N2C(=C(N=N2)C(=O)OC)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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